N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a compound that features two furan rings connected via an oxalamide linkage. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of furan rings in a compound often imparts unique chemical and biological properties, making such compounds of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction. The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction parameters to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates formed during the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan rings, leading to a wide range of derivatives .
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
Uniqueness
N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is unique due to its specific oxalamide linkage and the presence of two distinct furan rings. This structure imparts unique chemical reactivity and biological activity compared to other furan derivatives .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-12(14-5-3-10-4-7-18-9-10)13(17)15-8-11-2-1-6-19-11/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMVPWKPEIXPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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